(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide
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Overview
Description
The compound is a derivative of bipyridine, which is a type of organic compound with a structure that includes two pyridine rings connected by a single bond . Bipyridine molecules can attach to gold electrodes in two different binding geometries, resulting in double-step molecular plateaus .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridine-based compounds have been synthesized using various methods. For instance, the process optimization of 4,4-bipyridine based metal organic framework (MOF) synthesis by twin screw extrusion has been investigated .Molecular Structure Analysis
Bipyridine molecules can attach to gold electrodes in two different binding geometries . At a smaller electrode separation, the molecule binds on the side of the metallic junction, such that both the nitrogen linker and the aromatic ring are electronically coupled to the metal electrode .Chemical Reactions Analysis
The rate of a reaction can be expressed either in terms of the decrease in the amount of a reactant or the increase in the amount of a product per unit time . Relations between different rate expressions for a given reaction are derived directly from the stoichiometric coefficients of the equation representing the reaction .Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and more . Chemical properties refer to a substance’s ability to undergo changes that transform it into different substances .Scientific Research Applications
Electro-Active Compounds in Flow Batteries
Compounds from the 2,2’-bipyridine molecular family, including “(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide”, have been investigated for use as redox-active materials in organic flow batteries . They have been found to have promising parameters for potential applications as negative redox-active materials in these batteries .
Enhanced Photoluminescence in Optoelectronic Devices
2,2’-Bipyridine compounds have been used to improve the optical properties of green-emitting CsPbBr3 perovskite nanocrystals . This has led to an increase in photoluminescence quantum yield (PLQY), making these compounds promising for display applications .
Ligands in Enantioselective Catalysis
Chiral 2,2’-bipyridine ligands have been used in the highly enantioselective Ni-catalyzed addition of aryl halides to aldehydes . This suggests that “(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide” could potentially be used in similar applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(7-6-16-4-2-1-3-5-16)23-15-17-8-13-22-19(14-17)18-9-11-21-12-10-18/h1-14H,15H2,(H,23,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCDYHVJALGQB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide |
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